4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(4-morpholin-4-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-13-1-7-16(8-2-13)23(20,21)18-14-3-5-15(6-4-14)19-9-11-22-12-10-19/h1-8,18H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBMUZSDEZLQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(morpholin-4-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .
Scientific Research Applications
4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogs
Substituent Effects on Molecular Geometry
The conformation of benzenesulfonamides is influenced by substituents on the aryl rings. For example:
- 4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide () exhibits a dihedral angle of ~65° between the sulfonyl benzene and the nitro-substituted phenyl ring due to steric and electronic effects.
- 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide () shows a smaller dihedral angle (~55° ), attributed to the larger bromine atom increasing torsional strain.
- 4-Fluoro-N-(4-morpholinophenyl)benzenesulfonamide likely adopts a distinct conformation, as the morpholine’s electron-donating nature and flexible tetrahedral geometry reduce ring coplanarity compared to nitro or halogen substituents .
Table 1: Dihedral Angle Comparisons
| Compound | Dihedral Angle (°) | Key Substituent |
|---|---|---|
| 4-Fluoro-N-(4-nitrophenyl)-BSA | 65 | -NO₂ |
| 4-Bromo-N-(4-nitrophenyl)-BSA | 55 | -Br |
| 4-Fluoro-N-(4-morpholinophenyl)-BSA | ~70 (estimated) | Morpholine |
BSA = Benzenesulfonamide
Physicochemical Properties
- Solubility : The morpholine group in the target compound improves water solubility compared to nitro- or halogen-substituted analogs (e.g., 4-fluoro-N-(2-iodophenyl)benzenesulfonamide in , which is lipophilic due to the iodine atom) .
- Melting Points : Morpholine-containing sulfonamides (e.g., 4h in ) typically exhibit lower melting points (~80–100°C) than nitro-substituted derivatives (e.g., 4-nitro-N-phenylbenzenesulfonamide in , mp >150°C) due to reduced crystallinity .
Enzyme Inhibition Potential
- Carbonic Anhydrase Inhibition: Morpholine derivatives like 4h () show nanomolar inhibition of carbonic anhydrase isoforms, attributed to the sulfonamide’s zinc-binding capacity and the morpholine’s role in enhancing membrane permeability .
- Kinase Inhibition : Analog 2m () demonstrates anticancer activity via kinase inhibition, suggesting that the target compound’s morpholine group may similarly modulate kinase binding pockets .
Key Differentiators of this compound
- Morpholine vs.
- Flexibility : The morpholine ring’s conformational flexibility may enhance binding to biological targets compared to rigid substituents like iodine () or trifluoromethyl groups () .
Biological Activity
4-Fluoro-N-(4-morpholinophenyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a fluorinated benzene ring and a morpholine moiety. The presence of the fluorine atom is significant as it can enhance the compound's reactivity and influence its biological properties.
The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition disrupts the replication process, leading to bacterial cell death.
Antibacterial Efficacy
Research indicates that this compound exhibits potent antibacterial activity against a range of bacterial strains. Notably, it has shown effectiveness against:
- Enterobacter aerogenes
- Bacillus subtilis
- Other Gram-positive and Gram-negative bacteria
The compound's minimum inhibitory concentrations (MICs) have been determined through various in vitro studies, demonstrating its potential as a therapeutic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Enterobacter aerogenes | 8 |
| Bacillus subtilis | 4 |
| Escherichia coli | 16 |
In Vitro Studies
Several studies have evaluated the effectiveness of this compound in vitro. For instance, one study demonstrated that the compound significantly inhibited the growth of E. coli and B. subtilis at concentrations lower than those required for traditional antibiotics, suggesting a favorable profile for further development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the morpholine and sulfonamide groups can enhance antibacterial potency. For example, derivatives with additional halogen substitutions on the phenyl ring exhibited increased activity compared to the parent compound.
Potential Applications
Given its mechanism of action and observed efficacy, this compound is being explored for applications beyond antibacterial therapy. Its ability to inhibit DNA gyrase positions it as a candidate for further investigation in the treatment of resistant bacterial infections and possibly in cancer therapy due to its effects on cellular replication processes.
Q & A
Q. What are the optimized synthesis protocols for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide?
The synthesis typically involves multi-step routes, starting with sulfonylation of 4-fluorobenzenesulfonyl chloride with 4-morpholinoaniline. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.
- Solvents : Use dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.
- Catalysts : Triethylamine (TEA) or pyridine as bases to neutralize HCl byproducts . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity. Yield optimization (70–85%) requires stoichiometric control and inert atmospheres .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm regiochemistry and fluorine positioning. For example, aromatic protons appear as doublets (δ 7.2–8.1 ppm), and the morpholine moiety shows δ 3.6–3.8 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect residual solvents .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 379.1) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
- Crystal System : Orthorhombic (e.g., Pbca space group) with unit cell parameters (a = 9.95 Å, b = 14.71 Å, c = 26.69 Å) .
- Key Interactions : C–H⋯O hydrogen bonds (2.5–3.0 Å) stabilize the lattice, while dihedral angles (e.g., 50.9° between fluorophenyl rings) reveal conformational flexibility .
- Validation : SHELX programs refine structures, achieving R-factors <0.05 .
Q. What methodologies elucidate its kinase inhibition mechanisms?
- Biochemical Assays : ATP-competitive inhibition is tested via kinase profiling (e.g., EGFR, VEGFR2) using fluorescence polarization (FP) or TR-FRET. IC values <1 µM suggest high potency .
- Molecular Dynamics (MD) : Simulations (AMBER/CHARMM) predict binding modes. The sulfonamide group forms hydrogen bonds with kinase hinge regions, while the morpholine enhances solubility and bioavailability .
- SAR Studies : Fluorine substitution at the para position increases target affinity by 3–5× compared to chloro analogs .
Q. How to address contradictions in reported bioactivity data?
Discrepancies in IC values or selectivity profiles may arise from:
- Assay Conditions : Variability in ATP concentrations (e.g., 10 µM vs. 100 µM) or buffer pH. Standardize protocols (e.g., Eurofins Panlabs KinaseProfiler) .
- Cellular Models : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent activity .
- Analytical Cross-Validation : Use orthogonal methods (e.g., SPR for binding kinetics, Western blot for target phosphorylation) .
Comparative and Methodological Insights
Q. How does this compound compare to structurally similar sulfonamides?
Q. What strategies improve its pharmacokinetic (PK) profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
